N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a chromene ring, and a chlorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a suitable nucleophile.
Coupling with Chromene Ring: The chromene ring is then coupled with the benzofuran derivative through a condensation reaction, often facilitated by catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride, boron trifluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its possible anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
- N-{2-[(3-Chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClN2O5/c26-15-7-5-8-16(13-15)27-24(30)22-21(17-9-2-4-11-20(17)32-22)28-23(29)18-12-14-6-1-3-10-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMTZIHBRAFSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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